Oroxin B

Overview

Description

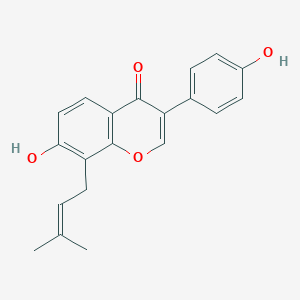

Oroxin B (OB) is a flavonoid found in Enhydra fluctuans . It may possess anticancer activity .

Synthesis Analysis

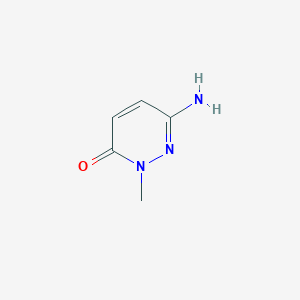

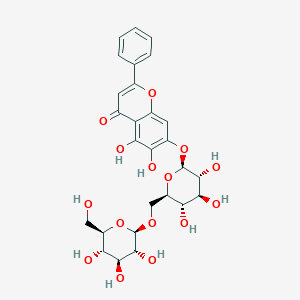

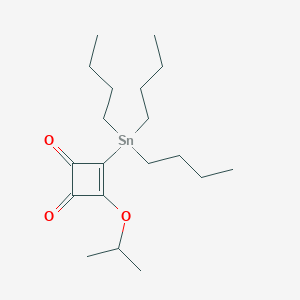

Oroxin B has a molecular weight of 594.52 .Molecular Structure Analysis

The empirical formula of Oroxin B is C27H30O15 . The structure is consistent with NMR .Chemical Reactions Analysis

Oroxin B has been shown to induce apoptosis in liver cancer cells by down-regulating MicroRNA-221, resulting in the inactivation of the PTEN/PI3K/AKT pathway .Physical And Chemical Properties Analysis

Oroxin B has a molecular weight of 594.52 . It is stored at -20°C as a powder .Scientific Research Applications

Anti-Cancer Activity in Liver Cancer

Oroxin B (OB) has been found to have significant inhibitory effects on liver cancer cells . It induces apoptosis by down-regulating MicroRNA-221, resulting in the inactivation of the PTEN/PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inactivation leads to the death of cancer cells . This study provides theoretical evidence for the further development and clinical guidance of OB as an anti-tumor agent .

Treatment of Osteoarthritis

OB has been shown to alleviate osteoarthritis through anti-inflammation and inhibition of the PI3K/AKT/mTOR signaling pathway . It also enhances autophagy, a cellular process that removes unnecessary or dysfunctional components . This study was the first to explore the potential chondroprotective effect and elucidate the underlying mechanism of OB in osteoarthritis .

Tumor-Suppressive ER Stress Induction

OB selectively induces tumor-suppressive ER stress in malignant lymphoma cells . ER stress is a cellular process that is triggered by an imbalance in the homeostasis of the endoplasmic reticulum, and it can lead to cell death if not properly managed . OB effectively inhibits lymphoma growth in vivo and significantly prolongs the overall survival of lymphoma-xenografted mice without obvious toxicity .

Anti-Inflammatory Properties

OB possesses anti-inflammatory properties . Inflammation is a common pathogenesis of many diseases, including osteoarthritis . OB’s anti-inflammatory properties may be involved in regulating the pathogenesis of these diseases .

Inhibition of PI3K/AKT/mTOR Signaling Pathway

OB inhibits the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . Its inhibition can lead to the suppression of these processes, which can be beneficial in the treatment of diseases like cancer .

Enhancement of Autophagy

OB enhances autophagy . Autophagy is a cellular process that removes unnecessary or dysfunctional components . Its enhancement can lead to the removal of harmful components in the cell, which can be beneficial in the treatment of diseases like osteoarthritis .

Mechanism of Action

Target of Action

Oroxin B (OB) is a flavonoid compound extracted from the traditional Chinese herbal medicine Oroxylum indicum (Linn.) Vent . The primary targets of Oroxin B include PTEN , COX-2 , VEGF , PI3K , and p-AKT . These targets play crucial roles in various cellular processes, including cell growth, proliferation, survival, and angiogenesis.

Mode of Action

Oroxin B interacts with its targets by upregulating PTEN and downregulating COX-2, VEGF, PI3K, and p-AKT . This results in the induction of early apoptosis in liver cancer cells . Additionally, Oroxin B selectively induces tumor-suppressive ER stress in malignant lymphoma cells .

Biochemical Pathways

The affected pathways include the PTEN/PI3K/AKT pathway . The upregulation of PTEN and downregulation of PI3K and p-AKT by Oroxin B lead to the inactivation of this pathway . This inactivation results in the induction of apoptosis in cancer cells .

Result of Action

The result of Oroxin B’s action is the inhibition of cell proliferation and the induction of apoptosis in liver cancer cells . It also induces tumor-suppressive ER stress in malignant lymphoma cells . In addition, Oroxin B has been found to inhibit osteoclast formation and bone resorption function in vitro, and it prevents ovariectomy-induced bone loss by inhibiting osteoclast formation and activity in mice .

Safety and Hazards

Future Directions

Oroxin B has shown promise in the treatment of liver cancer and metabolic-associated fatty liver disease . It could alleviate hepatic inflammation and MAFLD progression by regulating the gut microbiota balance and strengthening the intestinal barrier . Further development and clinical guidance of Oroxin B as an anti-tumor agent are suggested .

properties

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312120 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114482-86-9 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)